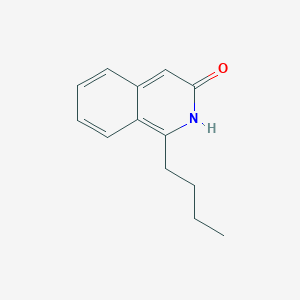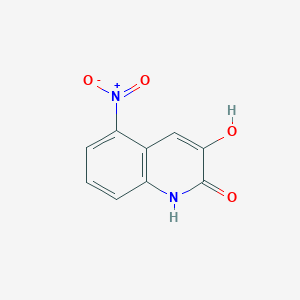
6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxamide is a compound belonging to the quinoline family, which is known for its diverse biological and pharmacological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxy-2-quinolones with suitable amines. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-temperature transesterification and phase-transfer catalysis have been employed to achieve efficient synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Substitution reactions, particularly at the amide group, can lead to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with potential biological activities .
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxamide has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, its role as an acetylcholinesterase inhibitor is attributed to its ability to bind to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can improve cognitive function in neurodegenerative diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar core structure and exhibit comparable biological activities.
2-Oxo-1,2-dihydroquinoline-3-carboxamides: These derivatives have been studied for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness
6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxamide stands out due to its specific substitution pattern, which imparts unique biological properties. Its ability to inhibit acetylcholinesterase with high potency makes it a promising candidate for drug development .
Eigenschaften
CAS-Nummer |
62782-51-8 |
|---|---|
Molekularformel |
C10H8N2O3 |
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
6-hydroxy-2-oxo-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C10H8N2O3/c11-10(15)7-4-9(14)12-8-2-1-5(13)3-6(7)8/h1-4,13H,(H2,11,15)(H,12,14) |
InChI-Schlüssel |
UJABBCLGZHPYFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1O)C(=CC(=O)N2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(1H-imidazo[4,5-c]pyridin-2-yl)thiazole](/img/structure/B11899097.png)
![7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B11899099.png)







![(4-Cyanobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B11899155.png)
![2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B11899156.png)



